5-Methylcytosine hydrochloride

Übersicht

Beschreibung

5-Methylcytosine hydrochloride: is a methylated form of the DNA base cytosine. It is a significant epigenetic marker involved in the regulation of gene expression, genomic imprinting, and inhibition of transposable elements. The compound is closely associated with translational fidelity and tRNA recognition .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Methylcytosine hydrochloride can be synthesized through the methylation of cytosine. The methylation process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective methylation at the 5th position of the cytosine ring.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale methylation reactions using optimized conditions to maximize yield and purity. The process includes steps such as purification through recrystallization and high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for research and commercial use .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Methylcytosine can undergo oxidation to form 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine.

Reduction: Although less common, reduction reactions can convert 5-Methylcytosine back to cytosine under specific conditions.

Substitution: 5-Methylcytosine can participate in substitution reactions where the methyl group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Catalyzed by TET enzymes in the presence of cofactors such as Fe(II) and α-ketoglutarate.

Reduction: Requires reducing agents like sodium borohydride under controlled conditions.

Substitution: Involves nucleophilic reagents and specific catalysts to facilitate the replacement of the methyl group.

Major Products Formed:

Oxidation: 5-Hydroxymethylcytosine, 5-Formylcytosine, 5-Carboxylcytosine.

Reduction: Cytosine.

Substitution: Various substituted cytosine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Cancer Research and Prognostics

5-Methylcytosine as a Biomarker:

5-Methylcytosine has emerged as a valuable biomarker for predicting outcomes in several cancers. For instance, a study involving cutaneous melanoma demonstrated that lower levels of 5-mC were associated with poorer overall survival rates. The H-score derived from 5-mC immunohistochemistry (IHC) was significantly correlated with patient mortality, suggesting its utility as a prognostic marker in clinical settings .

Endometrial Cancer:

In endometrial carcinoma, the modification patterns of 5-mC have been linked to cell adhesion properties and patient survival. A prognostic predictive model developed using RNA datasets indicated that alterations in 5-mC levels could serve as indicators for disease progression and treatment outcomes .

Molecular Mechanisms and Therapeutic Targets

Regulation of Gene Expression:

5-Methylcytosine is crucial for regulating gene expression through its influence on chromatin structure and transcriptional activity. Research indicates that hypomethylation can lead to the activation of oncogenes, while hypermethylation may silence tumor suppressor genes. These dynamics are pivotal in understanding tumor biology and developing targeted therapies .

Targeted Therapy Development:

The relationship between 5-mC levels and cancer progression has prompted investigations into targeted therapies that modulate methylation patterns. For example, the anticancer drug Cisplatin has been shown to interact with 5-mC, suggesting potential avenues for enhancing therapeutic efficacy through epigenetic modulation .

Advanced Detection Techniques

Bisulfite Sequencing Innovations:

Recent advancements in bisulfite sequencing techniques have improved the detection and quantification of 5-mC. The introduction of ultrafast bisulfite sequencing (UBS-seq) allows for rapid analysis with reduced DNA damage, providing higher sensitivity and accuracy in mapping methylation patterns across various genomic contexts . This method is particularly beneficial for studying small samples, such as those obtained from liquid biopsies.

Simultaneous Detection Methods:

Innovative methods like engineered deaminase-assisted sequencing (EDA-seq) enable simultaneous quantification of multiple cytosine modifications, including 5-mC and its oxidized form, 5-hydroxymethylcytosine (5-hmC). This capability enhances our understanding of epigenetic regulation by allowing comprehensive analyses at specific genomic loci .

Case Studies

Wirkmechanismus

5-Methylcytosine exerts its effects through the methylation of cytosine residues in DNA. This methylation is catalyzed by DNA methyltransferases (DNMTs), which transfer a methyl group from S-adenosyl methionine (SAM) to the 5th carbon of the cytosine ring. The methylation of cytosine affects gene expression by altering the binding of transcription factors and other regulatory proteins to DNA . The TET family of enzymes can further oxidize 5-Methylcytosine to 5-hydroxymethylcytosine, which plays a role in active DNA demethylation and gene regulation .

Vergleich Mit ähnlichen Verbindungen

Cytosine: The unmethylated form of 5-Methylcytosine.

5-Hydroxymethylcytosine: An oxidized derivative of 5-Methylcytosine.

5-Formylcytosine: A further oxidized form of 5-Hydroxymethylcytosine.

5-Carboxylcytosine: The final oxidized product in the TET-mediated oxidation pathway.

Uniqueness: 5-Methylcytosine is unique due to its role as a stable epigenetic marker that directly influences gene expression and cellular differentiation. Unlike its oxidized derivatives, which are intermediates in the DNA demethylation process, 5-Methylcytosine serves as a long-term regulatory element in the genome .

Biologische Aktivität

5-Methylcytosine (5-mC) is a significant epigenetic modification that plays a crucial role in various biological processes, including gene regulation, RNA metabolism, and disease progression. This article explores the biological activity of 5-methylcytosine hydrochloride, focusing on its implications in mRNA export, cancer prognosis, and cellular functions.

Overview of 5-Methylcytosine

5-Methylcytosine is formed by the methylation of the cytosine base in DNA and RNA, primarily catalyzed by DNA methyltransferases (DNMTs) and RNA methyltransferases such as NSUN2. This modification is essential for normal cellular functions and has been implicated in various pathological conditions, including cancers.

1. mRNA Export and Stability

Recent studies have highlighted the role of 5-mC in mRNA metabolism. Specifically, it has been shown that:

- mRNA Export : The presence of 5-mC in mRNAs is enriched in regions downstream of translation initiation sites and correlates with mRNA export processes. The RNA methyltransferase NSUN2 is primarily responsible for adding 5-mC to mRNAs, which is recognized by the export adaptor ALYREF, facilitating mRNA transport out of the nucleus .

- Tissue-Specific Regulation : The distribution of 5-mC varies across different tissues, indicating a dynamic regulatory mechanism that may influence gene expression profiles during development .

2. Cancer Prognosis

The biological activity of 5-mC extends to its potential as a prognostic marker in various cancers:

- Cutaneous Melanoma : A study utilized immunohistochemistry to assess 5-mC levels in melanoma samples. Results indicated that lower levels of 5-mC were associated with advanced disease stages and poorer survival rates. Specifically, patients with Breslow levels 3 and 4 exhibited significantly reduced 5-mC expression compared to those with lower levels (p = 0.046) .

- Endometrial Cancer : Research has demonstrated a correlation between 5-mC modification patterns and cell adhesion properties in endometrial carcinoma. Variations in these patterns were associated with cancer progression and could serve as potential biomarkers for assessing disease outcomes .

Active Demethylation Pathway

The regulation of 5-mC is not merely a static process; it involves active demethylation through oxidation by TET proteins (TET1, TET2, TET3). These proteins convert 5-mC into more oxidized forms (e.g., 5-hydroxymethylcytosine) that can be further processed to facilitate transcriptional activation or repression . This dynamic interplay highlights the importance of understanding how modifications like 5-mC can influence gene expression.

Case Studies

Eigenschaften

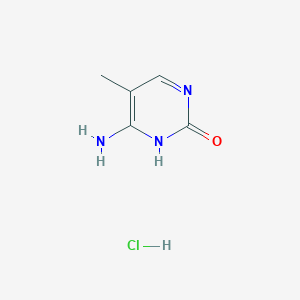

IUPAC Name |

6-amino-5-methyl-1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H3,(H3,6,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWMULVRPAUPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

554-01-8 (Parent) | |

| Record name | 5-Methylcytosine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058366646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30207085 | |

| Record name | 5-Methylcytosine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 5-Methylcytosine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

58366-64-6 | |

| Record name | 2(1H)-Pyrimidinone, 6-amino-5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58366-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylcytosine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058366646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylcytosine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-methyl-1H-pyrimidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLCYTOSINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/232TOB65NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.